N-Demethyl Vandetanib-d4
Description
N-Demethyl Vandetanib-d4 is a deuterium-labeled analog of N-desmethyl vandetanib, a primary metabolite of the tyrosine kinase inhibitor vandetanib. Vandetanib is used to treat medullary thyroid cancer by selectively targeting vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR) signaling pathways . The N-demethylated metabolite retains pharmacological activity and is critical for understanding vandetanib’s pharmacokinetics and metabolic clearance.
This compound serves as a stable isotope-labeled internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying the metabolite in biological matrices. Its deuterium substitution (four deuterium atoms) minimizes isotopic interference, enhancing analytical precision .
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(2,2,6,6-tetradeuteriopiperidin-4-yl)methoxy]quinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrFN4O2/c1-28-19-9-15-18(10-20(19)29-11-13-4-6-24-7-5-13)25-12-26-21(15)27-17-3-2-14(22)8-16(17)23/h2-3,8-10,12-13,24H,4-7,11H2,1H3,(H,25,26,27)/i6D2,7D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCPERSEGREUFC-KXGHAPEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Br)F)OCC4CCNCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CC(CC(N1)([2H])[2H])COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)OC)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrFN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Demethyl Vandetanib-d4 involves the deuteration of the piperidine ring in N-Desmethyl Vandetanib. The process typically includes the following steps:
Deuteration: The piperidine ring is deuterated using deuterium gas (D2) in the presence of a suitable catalyst.
Purification: The deuterated compound is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity level
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is carried out in cleanroom environments to ensure high purity and quality. The production capacity can range from kilograms to metric tons, depending on the demand.
Chemical Reactions Analysis
Types of Reactions
N-Demethyl Vandetanib-d4 undergoes various chemical reactions, including:
Oxidation: Formation of N-oxide.
Reduction: Reduction of the quinazoline ring.
Substitution: Substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or other reducing agents.
Substitution: Halogenating agents like bromine (Br2) or fluorine (F2).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Reduced quinazoline derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-Demethyl Vandetanib-d4 is widely used in scientific research, particularly in the following fields:
Chemistry: Used as a reference standard in mass spectrometry for the quantification of Vandetanib and its metabolites.
Biology: Employed in studies to understand the metabolic pathways of Vandetanib.
Medicine: Used in pharmacokinetic studies to evaluate the distribution and elimination of Vandetanib in the body.
Industry: Utilized in the development of new antitumor drugs and in quality control processes .
Mechanism of Action
N-Demethyl Vandetanib-d4, like Vandetanib, inhibits multiple tyrosine kinases, including vascular endothelial growth factor receptor-2 (VEGFR-2), epidermal growth factor receptor (EGFR), and RET-tyrosine kinase. These receptors are involved in tumor growth, progression, and angiogenesis. By inhibiting these pathways, this compound exerts its antitumor effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with N-Demethyl Vandetanib-d4, particularly as metabolites, deuterated analogs, or pharmacologically active derivatives.
N-Demethyl Pefloxacin (Norfloxacin)
- Parent Drug: Pefloxacin (fluoroquinolone antibiotic).
- Role : Active metabolite contributing to antibacterial activity.
- Key Data :
- Its shorter half-life suggests faster clearance compared to vandetanib’s metabolite.
N-Desmethyl Sorafenib-d4
- Parent Drug : Sorafenib (tyrosine kinase inhibitor for renal/hepatic cancer).
- Role : Deuterated metabolite standard for LC-MS/MS analysis.
- Key Data: Used similarly to this compound for quantifying sorafenib metabolites in pharmacokinetic studies. No direct pharmacokinetic data provided, but deuterated analogs generally enhance analytical accuracy .
- Comparison : Both compounds are deuterated internal standards, but their parent drugs target distinct oncogenic pathways (VEGFR/EGFR vs. RAF kinase).
Pyrazole N-Demethyl Sildenafil
- Parent Drug : Sildenafil (PDE5 inhibitor for erectile dysfunction).
- Key Data :
- Comparison : Unlike this compound, this compound is a structural analog for drug development rather than a metabolite quantification tool.
N-Demethyl Spinoram Degradates
- Parent Compound: Spinoram (insecticide).
- Role : Photodegradation products.
- Key Data :
- Comparison : These degradates are environmental hazards, unlike therapeutic metabolites like N-desmethyl vandetanib.
N-Desmethyl Citalopram-d4 Oxalate
- Parent Drug : Citalopram (SSRI antidepressant).
- Role : Deuterated metabolite standard for analytical assays.
- Key Data :
Comparative Data Table
Research Findings and Implications
- Analytical Utility : Deuterated analogs like this compound improve quantification accuracy in complex matrices, addressing challenges like ion suppression in LC-MS/MS .
- Pharmacokinetic Variance: N-demethylation alters pharmacokinetics variably; e.g., norfloxacin’s t½β is shorter than pefloxacin’s after oral dosing , while N-desmethyl vandetanib mirrors the parent drug’s half-life .
- Structural vs. Functional Analogues : Pyrazole N-Demethyl Sildenafil highlights the role of N-demethylation in modifying pharmacological activity, unlike deuterated standards used solely for analysis .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for characterizing N-Demethyl Vandetanib-d4 in pharmacokinetic studies?
- Methodological Answer : Use deuterium-labeled internal standards (e.g., this compound) for quantification via liquid chromatography-tandem mass spectrometry (LC-MS/MS) . This ensures accurate differentiation between the parent drug (Vandetanib) and its metabolites. Validate assays per ICH guidelines, including parameters like linearity (1–100 ng/mL), precision (RSD < 15%), and recovery rates (85–115%) . Reference standards should be sourced from certified providers (e.g., TRC Chemicals, CAS 338992-12-4) to ensure isotopic purity (>98%) .
Q. How is this compound synthesized, and what purity thresholds are critical for experimental use?
- Methodological Answer : Synthesis involves deuterium exchange at specific positions of the parent compound, confirmed via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) . Purity thresholds (>95%) are critical to avoid interference in metabolic studies. Use column chromatography or preparative HPLC for purification, and validate purity using orthogonal methods (e.g., UV-Vis and fluorescence spectroscopy) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in metabolite quantification when using this compound as an internal standard?
- Methodological Answer : Discrepancies often arise from matrix effects or isotopic interference. Mitigate these by:
- Matrix-matched calibration : Prepare standards in biological matrices (e.g., plasma or urine) to match test samples.
- Cross-validation : Compare results with alternative methods (e.g., stable isotope dilution assays).
- Statistical analysis : Apply Grubbs’ test to identify outliers and ANOVA to assess inter-batch variability .
Q. What experimental design principles apply when studying this compound in tumor response models?
- Methodological Answer : Follow RECIST 1.1 criteria for tumor response evaluation in solid tumors. Key steps:
- Dose optimization : Use preclinical models (e.g., xenografts) to establish dose-response curves.
- Target engagement : Validate via immunohistochemistry (IHC) for phosphorylated EGFR or RET.
- Data integration : Correlate pharmacokinetic data (AUC, Cmax) with tumor shrinkage metrics using non-linear regression models .
Q. How should researchers handle conflicting data on this compound’s metabolic stability in different biological matrices?
- Methodological Answer : Conduct comparative stability studies across matrices (e.g., plasma vs. liver microsomes). Use Arrhenius plots to predict degradation rates and identify enzyme-specific contributions (e.g., CYP3A4 vs. CYP2D6). Report discrepancies with 95% confidence intervals and validate findings using knockout cell lines or chemical inhibitors .
Methodological and Data Analysis Questions
Q. What statistical frameworks are optimal for analyzing this compound’s biodistribution data?
- Methodological Answer : Use compartmental pharmacokinetic modeling (e.g., non-linear mixed-effects models) to estimate distribution volumes (Vd) and clearance rates (CL). For spatial biodistribution (e.g., tumor vs. normal tissue), apply Mann-Whitney U tests or Kruskal-Wallis tests for non-parametric data .
Q. How can researchers ensure reproducibility in assays involving this compound?
- Methodological Answer : Implement Good Laboratory Practice (GLP) protocols:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
